

In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate

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Compound of Interest

Compound Name:	Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Cat. No.:	B567760

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CAS Number: 1360934-51-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **Methyl 2-chloro-5-(trifluoromethyl)nicotinate**, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. This document covers its physicochemical properties, a detailed synthetic protocol, and its application in the synthesis of bioactive molecules.

Physicochemical and Safety Data

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a trifluoromethyl-substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex structures.

Table 1: Physicochemical Properties of **Methyl 2-chloro-5-(trifluoromethyl)nicotinate** [1][2]

Property	Value
CAS Number	1360934-51-5
Molecular Formula	C ₈ H ₅ ClF ₃ NO ₂
Molecular Weight	239.58 g/mol
IUPAC Name	methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
Appearance	White to off-white solid
Storage	Store at 2-8°C under an inert atmosphere

Table 2: Safety Information[\[1\]](#)

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate

A plausible and scalable synthesis for **Methyl 2-chloro-5-(trifluoromethyl)nicotinate** can be adapted from general methods reported for analogous halogenated nicotinic acid esters. A common approach involves the selective modification of a pre-existing pyridine ring.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on the selective dechlorination of a di-chlorinated precursor, a method detailed in patent literature for similar compounds.[\[3\]](#)

Starting Material: Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate

Reagents and Solvents:

- Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate
- Ethyl acetate
- Triethylamine
- 5% Raney Nickel (Catalyst)
- Hydrogen gas

Procedure:

- In a high-pressure reaction vessel, dissolve Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate in ethyl acetate.
- Add triethylamine to the solution, which acts as a base to neutralize the HCl generated during the reaction.
- Carefully add 5% Raney Nickel catalyst to the reaction mixture.
- Seal the reaction vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to 3 atmospheres.
- Heat the reaction mixture to 40°C and maintain vigorous stirring for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Methyl 2-chloro-5-(trifluoromethyl)nicotinate**.



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*Synthetic workflow for **Methyl 2-chloro-5-(trifluoromethyl)nicotinate**.*

Applications in the Synthesis of Bioactive Molecules

Methyl 2-chloro-5-(trifluoromethyl)nicotinate serves as a versatile intermediate for introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into a variety of molecular scaffolds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the methyl ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for further chemical transformations.

Role as an Intermediate in Agrochemicals

This class of compounds, trifluoromethyl-substituted pyridines, are crucial components in a range of modern herbicides and insecticides. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active ingredient. For instance, analogous compounds are used in the synthesis of herbicides like fluazifop-butyl.[4]

Role as an Intermediate in Pharmaceuticals

The 2-chloro-5-(trifluoromethyl)nicotinate scaffold is also of significant interest in medicinal chemistry. The substitution pattern allows for the synthesis of derivatives that can act as ligands for various biological targets. While specific drugs derived directly from this intermediate are not prominently featured in the reviewed literature, the general class of substituted nicotinic acids is widely explored for various therapeutic applications.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of the 2-chloro substituent with a primary amine, a common step in the elaboration of this intermediate.

Starting Material: **Methyl 2-chloro-5-(trifluoromethyl)nicotinate**

Reagents and Solvents:

- **Methyl 2-chloro-5-(trifluoromethyl)nicotinate**
- Primary amine (e.g., aniline)
- A polar aprotic solvent (e.g., Dimethylformamide - DMF)
- A non-nucleophilic base (e.g., Potassium carbonate)

Procedure:

- To a solution of **Methyl 2-chloro-5-(trifluoromethyl)nicotinate** in DMF, add the primary amine and potassium carbonate.
- Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-(trifluoromethyl)nicotinate derivative.

[Click to download full resolution via product page](#)*General workflow for the functionalization of the intermediate.*

Spectroscopic Data

While specific, publicly available spectra for **Methyl 2-chloro-5-(trifluoromethyl)nicotinate** are limited, representative data for analogous compounds can be used for structural confirmation. The key expected signals are outlined below.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	- A singlet for the methyl ester protons (around 3.9 ppm).- Two doublets or a multiplet in the aromatic region for the pyridine ring protons.
¹³ C NMR	- A signal for the methyl ester carbon (around 53 ppm).- Signals in the aromatic region for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.- A signal for the carbonyl carbon of the ester (around 164 ppm).
IR	- A strong absorption band for the C=O stretch of the ester (around 1730 cm ⁻¹).- C-Cl stretching vibration (around 700-800 cm ⁻¹).- C-F stretching vibrations (around 1100-1300 cm ⁻¹).
Mass Spec.	- A molecular ion peak corresponding to the molecular weight (239.58 g/mol), with a characteristic isotopic pattern for the presence of one chlorine atom.

Conclusion

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules in the agrochemical and pharmaceutical industries. Its synthesis is achievable through established chemical transformations, and its reactivity allows for diverse functionalization. The data and protocols presented in this guide are intended to support researchers and developers in the effective utilization of this important chemical intermediate.

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References

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